molecular formula C7H8N4 B13466414 2-Methylpyrazolo[1,5-a]pyrazin-4-amine

2-Methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13466414
M. Wt: 148.17 g/mol
InChI Key: QBRMKQMZOYFYRU-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method starts with the preparation of β-enaminones from the respective methyl ketones through a solvent-free condensation reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes . The β-enaminones are then cyclized to form the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H8N4/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3,(H2,8,9)

InChI Key

QBRMKQMZOYFYRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N

Origin of Product

United States

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